molecular formula C15H18O3 B8703156 5-(1-butoxy-vinyl)-4-methyl-3H-isobenzofuran-1-one

5-(1-butoxy-vinyl)-4-methyl-3H-isobenzofuran-1-one

Cat. No. B8703156
M. Wt: 246.30 g/mol
InChI Key: BHTMKHGHJQFVPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1-butoxy-vinyl)-4-methyl-3H-isobenzofuran-1-one is a useful research compound. Its molecular formula is C15H18O3 and its molecular weight is 246.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(1-butoxy-vinyl)-4-methyl-3H-isobenzofuran-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(1-butoxy-vinyl)-4-methyl-3H-isobenzofuran-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C15H18O3

Molecular Weight

246.30 g/mol

IUPAC Name

5-(1-butoxyethenyl)-4-methyl-3H-2-benzofuran-1-one

InChI

InChI=1S/C15H18O3/c1-4-5-8-17-11(3)12-6-7-13-14(10(12)2)9-18-15(13)16/h6-7H,3-5,8-9H2,1-2H3

InChI Key

BHTMKHGHJQFVPH-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=C)C1=C(C2=C(C=C1)C(=O)OC2)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a 1 L 3-neck was charged trifluoromethanesulfonic acid, 4-methyl-1-oxo-1,3-dihydro-isobenzofuran-5-yl ester (63.0 g, 213 mmol), DMF (315 mL), butyl vinyl ether (138 mL, 1063 mmol)), and then Et3N (35.6 mL, 255 mmol). The solution was sparged with N2 for 20 minutes. To the solution was added Pd(OAc)2 (1.19 g, 5.32 mmol) and DPPP (2.41 g, 5.85 mmol), and the solution was then sparged for an additional 10 minutes, and then heated to 80° C. After a 1 hour age, the solution was cooled to <10° C., quenched with 630 mL EtOAc, and then washed with 5% NH4Cl (2×315 mL) and 10% brine (2×315 mL). The solution was then dried over MgSO4, filtered, concentrated by rotary evaporation and flushed with EtOAc (3×100 mL) to remove excess butyl vinyl ether, providing crude 5-(1-butoxy-vinyl)-4-methyl-3H-isobenzofuran-1-one.
Quantity
138 mL
Type
reactant
Reaction Step One
Name
Quantity
35.6 mL
Type
reactant
Reaction Step One
Name
Quantity
315 mL
Type
solvent
Reaction Step One
Name
Quantity
2.41 g
Type
reactant
Reaction Step Two
Quantity
1.19 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a 1 L 3-neck was charged trifluoromethanesulfonic acid 4-methyl-1-oxo-1,3-dihydro-isobenzofuran-5-yl ester (63.0 g, 213 mmol), DMF (315 mL), butyl vinyl ether (138 mL, 1063 mmol)) then Et3N (35.6 mL, 255 mmol). The solution was sparged with N2 for 20 min. To the solution was added Pd(OAc)2 (1.19 g., 5.32 mmol) and DPPP (2.41 g., 5.85 mmol) and sparged for an additional 10 min then heated to 80° C. After a 1 hr age, the solution was cooled to <10° C. then quenched with 630 mL EtOAc and washed with 5% NH4Cl (2×315 mL), 10% brine (2×315 mL), dried over MgSO4, filtered, concentrated by rotary evaporation and flushed with EtOAc (3×100 mL) to remove excess butyl vinyl ether, providing crude 5-(1-butoxy-vinyl)-4-methyl-3H-isobenzofuran-1-one.
Quantity
138 mL
Type
reactant
Reaction Step One
Name
Quantity
35.6 mL
Type
reactant
Reaction Step One
Name
Quantity
315 mL
Type
solvent
Reaction Step One
Name
Quantity
2.41 g
Type
reactant
Reaction Step Two
Quantity
1.19 g
Type
catalyst
Reaction Step Two

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